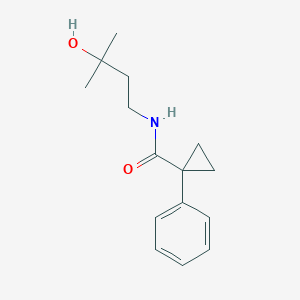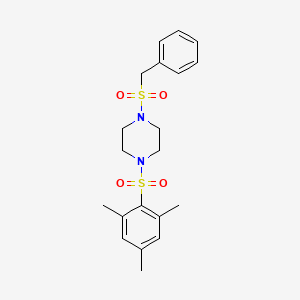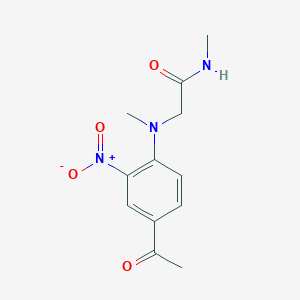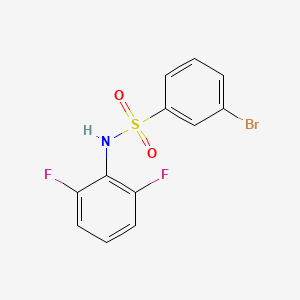
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the field of dentistry due to its potential in preventing tooth decay. CPP-ACP has been found to be effective in remineralizing tooth enamel and preventing the demineralization process caused by acid-producing bacteria in the oral cavity.
Mechanism of Action
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide works by binding to tooth enamel and forming a protective layer that prevents the demineralization process caused by acid-producing bacteria. It also provides a source of calcium and phosphate ions that can be used to remineralize the enamel. This compound has been found to be effective in reducing the solubility of enamel in acidic environments and increasing the resistance of enamel to acid attack.
Biochemical and Physiological Effects:
This compound has been shown to be biocompatible and safe for use in humans. It is rapidly absorbed by the oral mucosa and does not accumulate in the body. This compound has been found to have no adverse effects on the oral microbiome and does not promote the growth of antibiotic-resistant bacteria.
Advantages and Limitations for Lab Experiments
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is a versatile peptide that can be easily synthesized and modified for different applications. It has a high affinity for tooth enamel and can be used in various forms, including toothpaste, mouthwash, and chewing gum. However, this compound has some limitations for lab experiments. It is sensitive to pH and temperature changes, and its stability can be affected by the presence of other compounds in the oral cavity.
Future Directions
There are several future directions for research on N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the development of new formulations and delivery systems that can enhance its effectiveness in preventing tooth decay. Another area of research is the investigation of the molecular mechanisms underlying its interactions with tooth enamel and bacteria. Additionally, there is a need for more clinical trials to evaluate the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising peptide that has the potential to revolutionize the field of dentistry. Its ability to remineralize tooth enamel and prevent the demineralization process caused by acid-producing bacteria makes it a valuable tool in the fight against tooth decay. While there are still some limitations and challenges associated with its use, ongoing research is expected to lead to new and innovative applications of this compound in the future.
Synthesis Methods
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is synthesized by solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry. The final product is a white powder that is soluble in water.
Scientific Research Applications
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential applications in dentistry. It has been found to be effective in remineralizing early carious lesions, reducing the progression of caries, and improving the mechanical properties of enamel. This compound has also been shown to inhibit the growth of Streptococcus mutans, a bacteria that is commonly associated with tooth decay.
properties
IUPAC Name |
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-14(2,18)10-11-16-13(17)15(8-9-15)12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPQSIMMQQNFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)C1(CC1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)



![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)

![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)
![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7682672.png)